Boc-Val-Gly-OH

Übersicht

Beschreibung

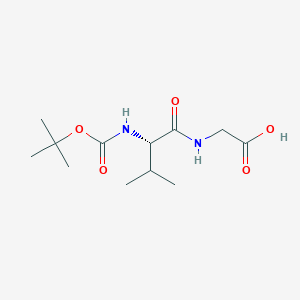

Boc-val-gly-OH: is a compound with the chemical formula C12H22N2O5 and a molecular weight of 274.31 g/mol . It is a dipeptide consisting of valine and glycine, with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of valine. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides .

Wissenschaftliche Forschungsanwendungen

Chemistry: Boc-val-gly-OH is widely used in peptide synthesis as a building block for more complex peptides. It is employed in the development of new synthetic methodologies and the study of peptide structure and function .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the properties of peptides and proteins .

Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. It is involved in

Wirkmechanismus

Target of Action

Boc-Val-Gly-OH, also known as N-tert-butyloxycarbonyl-valyl-glycine, is a tripeptide that is used in peptide chemistry

Mode of Action

It’s known that peptides can interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting protein-protein interactions, or even penetrating cells to reach intracellular targets . The specific interactions of this compound with its targets would depend on its amino acid sequence and structure.

Biochemical Pathways

For instance, they can modulate signal transduction pathways, influence gene expression, or affect metabolic processes .

Pharmacokinetics

It’s known that the pharmacokinetic properties of peptides can be influenced by factors such as their size, charge, hydrophobicity, and susceptibility to enzymatic degradation .

Result of Action

These can include changes in cell signaling, alterations in gene expression, modulation of immune responses, and effects on cell growth and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .

Biochemische Analyse

Biochemical Properties

Boc-Val-Gly-OH participates in various biochemical reactions, primarily involving peptide synthesis. The Boc group serves as a protecting group for the amino group during these reactions, preventing unwanted side reactions . The exact enzymes, proteins, and other biomolecules that this compound interacts with can vary depending on the specific biochemical context .

Cellular Effects

The cellular effects of this compound are largely related to its role in peptide synthesis. As a component of larger peptide chains, it can influence cell function by contributing to the structure and function of proteins. The specific effects on cell signaling pathways, gene expression, and cellular metabolism would depend on the particular proteins that this compound is incorporated into .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its participation in peptide bond formation during protein synthesis. The Boc group protects the amino group, allowing peptide bonds to form without side reactions. Once the peptide chain is complete, the Boc group can be removed under acidic conditions, revealing the original amino group .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability, which is crucial for its role in peptide synthesis. Over time, it remains stable under a variety of conditions, making it a reliable component for biochemical experiments . Specific long-term effects on cellular function would depend on the context of its use.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As a component of larger peptides, its effects would likely depend on the specific peptide and the biological context. High doses could potentially lead to adverse effects, although this would also depend on the specific context .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis. It interacts with various enzymes during this process, including those involved in peptide bond formation. The Boc group can also interact with acids during deprotection .

Transport and Distribution

This compound, as a component of peptides, is transported and distributed within cells and tissues as part of these larger molecules. It may interact with various transporters and binding proteins depending on the specific peptide it is part of .

Subcellular Localization

The subcellular localization of this compound would depend on the specific proteins it is incorporated into. It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications of these proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-val-gly-OH typically involves the protection of the amino group of valine with a Boc group, followed by coupling with glycine. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The coupling reaction with glycine can be facilitated using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support, is common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-val-gly-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or EDC.

Hydrolysis: The ester bond in this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).

Hydrolysis: Sodium hydroxide (NaOH) in water or methanol.

Major Products Formed:

Deprotection: Valine-glycine dipeptide with a free amino group.

Coupling: Extended peptide chains with additional amino acids.

Hydrolysis: Valine-glycine dipeptide with a free carboxylic acid group.

Biologische Aktivität

Boc-Val-Gly-OH, a protected dipeptide consisting of valine and glycine, is of significant interest in medicinal chemistry and biochemistry due to its biological activities. This article explores the compound's synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of this compound

This compound is synthesized through standard peptide coupling techniques, often employing reagents such as Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) for efficient formation of peptide bonds. The synthesis typically involves the following steps:

- Deprotection : The Boc (tert-butyloxycarbonyl) protecting group is removed using trifluoroacetic acid (TFA).

- Coupling : The free amino group of valine is coupled with the carboxyl group of glycine under mild conditions.

- Purification : The crude product is purified using chromatography techniques.

Biological Activity

This compound exhibits a range of biological activities that have been investigated in various studies:

Antimicrobial Activity

Research has shown that this compound and its derivatives possess notable antimicrobial properties. For instance, studies on peptide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 50 |

| Boc-Val-Gly-Azala-OBzl | Antibacterial | 66 |

| Boc-Gly-Val-Gly-OBzl | Antibacterial | 146 |

Table 1: Antimicrobial activity of selected Boc-Val-Gly derivatives .

Inhibition of Enzymatic Activity

This compound has also been studied for its potential as an inhibitor of enzymes such as porcine pancreatic elastase. Inhibitory assays indicate that modifications at specific positions can significantly enhance potency.

- Key Findings :

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various peptide derivatives, including this compound, evaluated their efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited moderate antibacterial activity, particularly effective against S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL . -

Elastase Inhibition :

Another investigation into the inhibitory effects on porcine pancreatic elastase revealed that this compound derivatives could serve as leads for developing potent elastase inhibitors. The study emphasized the significance of structural modifications in enhancing inhibitory potency, with specific analogs demonstrating IC50 values as low as 8.9 µM .

Eigenschaften

IUPAC Name |

2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPKSNMGVTYXQQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45233-75-8 | |

| Record name | 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.